molecular formula C10H7NO2 B3361013 5,8-Quinolinedione, 2-methyl- CAS No. 90800-33-2

5,8-Quinolinedione, 2-methyl-

Cat. No.: B3361013
CAS No.: 90800-33-2
M. Wt: 173.17 g/mol
InChI Key: SYRKLPUYGHMXDN-UHFFFAOYSA-N
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Description

5,8-Quinolinedione derivatives are a class of compounds characterized by a quinoline backbone with two ketone groups at positions 5 and 7. The 2-methyl derivative, 5,8-quinolinedione substituted with a methyl group at position 2, is of interest due to its structural similarity to bioactive quinoline analogs. Quinoline-5,8-diones are synthesized via oxidation of hydroxyquinolines or halogenated precursors, with substitutions at positions 6 and 7 significantly influencing bioactivity .

Properties

IUPAC Name

2-methylquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKLPUYGHMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327760
Record name 5,8-Quinolinedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90800-33-2
Record name 5,8-Quinolinedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinolinedione, 2-methyl- typically involves the modification of quinoline derivatives. One common method includes the oxidation of 2-methylquinoline using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate quinoline-N-oxide, which is further oxidized to yield the desired quinolinedione .

Industrial Production Methods: Industrial production of 5,8-Quinolinedione, 2-methyl- may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled oxidation. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has shown that 5,8-quinolinediones exhibit potent anticancer properties. For instance, studies indicate that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. A notable study demonstrated that modifications on the quinolinedione structure influenced its efficacy against various cancer cell lines, including human leukemia (HL60) and lung cancer (A549) cells .

Antibacterial and Antifungal Properties

The compound also shows promise as an antibacterial and antifungal agent. Its ability to induce oxidative stress in microbial cells leads to cell death, making it a candidate for developing new antibiotics . Research on its derivatives has highlighted their effectiveness against resistant bacterial strains.

Chemical Synthesis Applications

5,8-Quinolinedione, 2-methyl- serves as a versatile building block in organic synthesis. Its unique properties allow for the development of various derivatives with enhanced biological activities. Common synthetic routes include:

  • Oxidation of 2-methylquinoline using agents like potassium permanganate or chromium trioxide.
  • Electrophilic substitution reactions at positions 6 and 7 of the quinoline ring .

These methods facilitate the creation of new compounds with potential therapeutic applications.

Industrial Applications

In addition to its medicinal uses, 5,8-quinolinedione, 2-methyl- is utilized in the production of dyes and pigments due to its stability and reactivity. Its chemical properties make it suitable for various industrial applications where colorants are required .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

  • A study published in MDPI highlighted the synthesis of new derivatives that exhibited enhanced anticancer activity against lung cancer cell lines .
  • Research on lipophilicity showed that modification at the C-2 position increased the compound's solubility and bioavailability, which is critical for drug formulation .
  • Another investigation into hybrid compounds containing 5,8-quinolinedione demonstrated significant activity against resistant bacterial strains .

Data Tables

Application AreaSpecific UseKey Findings
MedicinalAnticancer AgentEffective against HL60 and A549 cells
AntibacterialAntibiotic DevelopmentActive against resistant strains
IndustrialDyes and PigmentsStable and reactive
Chemical SynthesisBuilding BlockVersatile in creating bioactive compounds

Mechanism of Action

The biological activity of 5,8-Quinolinedione, 2-methyl- is largely attributed to its ability to form reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of apoptotic pathways and cell death. The compound targets enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), which play a crucial role in cellular redox balance .

Comparison with Similar Compounds

Data Tables

Table 1: Antiproliferative Activity of Selected 5,8-Quinolinedione Derivatives
Compound Substituent Position IC₅₀ (HeLaS3, µM) IC₅₀ (KB-vin, µM) Reference
6d C-6 0.80 1.52
7d C-7 0.59 0.97
Paclitaxel - 1.01 1.01
Table 2: FT-IR Carbonyl Peaks of Quinoline Derivatives
Compound Type C=O Peaks (cm⁻¹) Distinctive Feature Reference
5,8-Quinolinedione (C-6 sub) 1670, 1645 Two separated peaks
5,8-Isoquinolinedione ~1655 Single merged peak

Key Findings and Implications

  • Position-Specific Effects : Substitutions at C-6 and C-7 enhance anticancer activity, while C-2 modifications (e.g., methyl groups) remain underexplored but may influence solubility and target binding .
  • Spectroscopic Tools: FT-IR is critical for distinguishing substitution patterns in quinoline derivatives, complementing NMR limitations .
  • Synthetic Flexibility : Halogenated intermediates enable diverse functionalization, supporting drug discovery efforts .

Biological Activity

5,8-Quinolinedione, 2-methyl- is a compound belonging to the quinolinedione family, recognized for its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 5,8-quinolinedione, 2-methyl-, is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress activates apoptotic pathways leading to cell death. The compound interacts with key enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), which are crucial for maintaining cellular redox balance.

Biological Activities

5,8-Quinolinedione, 2-methyl- exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Research has shown that derivatives of 5,8-quinolinedione can effectively inhibit various cancer cell lines. For instance, a series of arylamino derivatives demonstrated IC50 values ranging from 0.59 to 1.52 µM against both drug-sensitive and multidrug-resistant cell lines . The compound induces apoptosis by modulating proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .
  • Antibacterial and Antifungal Activities : The compound has been noted for its antibacterial and antifungal properties. Its structural characteristics contribute to its effectiveness against a range of pathogens .
  • Antimalarial Effects : Natural derivatives of 5,8-quinolinedione have shown promise in treating malaria, indicating the compound's potential in combating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5,8-quinolinedione derivatives reveals that modifications at specific positions significantly influence their biological activities:

CompoundPositionModificationEffect on Activity
5,8-Quinolinedione-Base StructureReference
2-Methyl-5,8-QuinolinedioneC-2Methyl GroupDecreased anticancer activity compared to unsubstituted derivatives
6-Chloro DerivativeC-6Chlorine SubstitutionEnhanced activity against cancer cell lines
Alkylamino DerivativesC-6/C-7Various Alkyl GroupsVariable effects on potency

Case Studies

  • Anticancer Studies : Ling et al. synthesized several derivatives that exhibited significant antiproliferative effects against cancer cell lines. The study highlighted the importance of substituents at the C-6 and C-7 positions in enhancing biological activity .
  • Enzymatic Interaction Studies : A study analyzed the interaction of various quinolinedione derivatives with NQO1. It was found that the introduction of specific substituents could either enhance or diminish enzymatic activity and subsequent cytotoxic effects against cancer cells .
  • Pharmacokinetic Properties : Research on the pharmacokinetics of 2-methyl derivatives indicated favorable absorption characteristics but lower selectivity compared to other quinolinediones. This suggests potential for further optimization in drug design .

Q & A

Q. Q1. What are the standard synthetic routes for 5,8-Quinolinedione, 2-methyl-, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves oxidation of precursor quinolines (e.g., 2-methylquinoline) using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Reductive pathways using catalytic hydrogenation (Pd/C) may also be employed for intermediate steps. To optimize yield:

  • Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .
  • Monitor reaction progress via HPLC or LC-MS for purity assessment .
  • Reference: Synthetic protocols for quinoline derivatives in antimalarial studies .

Q. Q2. Which spectroscopic and computational tools are essential for characterizing 5,8-Quinolinedione, 2-methyl-?

Methodological Answer:

  • Spectroscopy: NMR (¹H/¹³C) for structural elucidation; IR for functional group analysis; UV-Vis for studying electronic transitions in the quinone moiety .
  • Computational: Density Functional Theory (DFT) to predict redox potentials and molecular electrostatic potential maps. Tools like Gaussian or COMSOL Multiphysics enable simulation of reaction pathways .
  • Reference: Experimental property databases and computational workflows .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported biological activity data for 5,8-Quinolinedione derivatives (e.g., antimalarial vs. cytotoxicity)?

Methodological Answer:

  • Assay Validation: Compare results across standardized assays (e.g., Plasmodium falciparum culture vs. mammalian cell cytotoxicity). Control for variables like incubation time and metabolite interference .
  • Structural-Activity Analysis: Use molecular docking to evaluate binding affinity variations due to substituent positioning (e.g., methyl group steric effects) .
  • Meta-Analysis: Apply statistical tools (ANOVA, regression) to reconcile discrepancies in literature data .

Q. Q4. What advanced strategies integrate theoretical frameworks (e.g., redox chemistry) into experimental design for studying 5,8-Quinolinedione’s mechanism?

Methodological Answer:

  • Redox Profiling: Measure standard reduction potentials (E⁰) via cyclic voltammetry to correlate with biological activity (e.g., pro-oxidant effects in parasites) .
  • Theoretical Modeling: Combine Marcus theory for electron-transfer kinetics with experimental kinetics data (e.g., stopped-flow spectroscopy) .
  • Reference: Interdisciplinary approaches from reaction design institutes .

Q. Q5. How can researchers design experiments to resolve conflicting hypotheses about the role of the methyl group in modulating quinone reactivity?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs (2-CD₃) to study kinetic isotope effects in redox reactions .
  • Comparative Studies: Test methyl-substituted vs. unsubstituted analogs in parallel assays (e.g., ROS generation in cancer cells) .
  • Computational Analysis: Use DFT to map electron density changes induced by the methyl group .

Experimental Design & Data Management

Q. Q6. What factorial design approaches are optimal for optimizing reaction conditions in quinoline synthesis?

Methodological Answer:

  • Full Factorial Design: Test all combinations of variables (e.g., temperature, pH, catalyst type) to identify interactions. Example: A 2³ design (8 experiments) for screening three variables .
  • Response Surface Methodology (RSM): Use central composite design to model non-linear relationships between variables and yield .
  • Reference: Case studies in chemical engineering optimization .

Q. Q7. How can AI-driven tools enhance data integrity and reproducibility in quinoline research?

Methodological Answer:

  • Automated Data Logging: Implement LIMS (Laboratory Information Management Systems) with blockchain for tamper-proof records .
  • Machine Learning: Train models to predict reaction outcomes using historical data (e.g., solvent effects on yield) .
  • Reference: Smart laboratory frameworks in chemical engineering .

Cross-Disciplinary Applications

Q. Q8. What methodologies bridge chemical synthesis and computational biology to study 5,8-Quinolinedione’s drug potential?

Methodological Answer:

  • In Silico Screening: Use molecular dynamics (MD) simulations to assess target binding (e.g., Pf DHODH enzyme) .
  • In Vitro-In Vivo Correlation (IVIVC): Pair computational ADMET predictions with pharmacokinetic studies in model organisms .
  • Reference: Integrated workflows from drug design studies .

Q. Q9. How can researchers leverage cheminformatics to navigate structural analogs of 5,8-Quinolinedione for SAR studies?

Methodological Answer:

  • Database Mining: Use PubChem or ChEMBL to curate analogs with annotated bioactivity data.
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, PSA, and HOMO-LUMO gaps .
  • Reference: Cheminformatics pipelines in medicinal chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Quinolinedione, 2-methyl-
Reactant of Route 2
5,8-Quinolinedione, 2-methyl-

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